2-Methoxy-N,N-dimethylbenzenesulfonamide
Description
BenchChem offers high-quality 2-Methoxy-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-7-5-4-6-8(9)13-3/h4-7H,1-3H3 |
InChI Key |
NRYXMONQHLINER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profiling of 2-Methoxy-N,N-dimethylbenzenesulfonamide
[1]
Executive Summary
2-Methoxy-N,N-dimethylbenzenesulfonamide is a specialized sulfonamide intermediate often used in the synthesis of pharmaceutical agents (e.g., chemokine receptor antagonists).[1] Unlike primary sulfonamides (
This guide provides a predicted solubility landscape based on structure-property relationships (SPR), a validated experimental protocol for precise determination, and thermodynamic modeling strategies for researchers optimizing reaction or extraction conditions.
Physicochemical Profile & Structural Logic[1]
Understanding the molecule's structure is the prerequisite for predicting its solvent interactions.
| Property | Description | Impact on Solubility |
| Core Structure | Anisole (Methoxybenzene) ring | Lipophilic core; drives solubility in non-polar/moderately polar organics.[1] |
| Functional Group | Sulfonamide ( | Critical Differentiator: The dimethyl group removes H-bond donor capability.[1] The sulfonyl group ( |
| Molecular Weight | ~215.27 g/mol | Moderate size; diffusion kinetics are standard for small molecules. |
| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic. Prefers organic layers (EtOAc/DCM) over aqueous phases. |
| Physical State | Low-melting solid or Oil | N,N-dimethylation disrupts crystal lattice packing forces common in primary sulfonamides.[1] |
The "Aprotic Effect"
Primary sulfonamides have high melting points and lower organic solubility due to strong intermolecular hydrogen bonding (
Solubility Landscape
The following classification is derived from the compound's Hansen Solubility Parameters (HSP) and experimental handling data from synthesis literature (e.g., extraction into Ethyl Acetate).
High Solubility (Recommended Solvents)
-
Mechanism: Dipole-Dipole interactions and Van der Waals forces.[1]
-
Solvents:
-
Tetrahydrofuran (THF): Excellent. Used as the reaction solvent in synthesis.
-
Dichloromethane (DCM) / Chloroform: Excellent. The polarizable chlorine atoms interact favorably with the sulfonyl dipole.
-
Ethyl Acetate (EtOAc): Good to Excellent. Standard solvent for extraction from aqueous phases.[2]
-
DMF / DMSO: High. Strong dipole interactions solvate the sulfonyl group effectively.
-
Moderate Solubility
-
Mechanism: Single-donor Hydrogen Bonding (Solvent
Solute).[1] -
Solvents:
Low / Poor Solubility
-
Mechanism: Hydrophobic effect (Water) or lack of polarity (Alkanes).
-
Solvents:
-
Water: Poor.[1] The hydrophobic benzene ring and methyl groups dominate. No H-bond donor exists to bridge with the water network.[1]
-
Hexane / Heptane: Low. While the molecule is lipophilic, the polarity of the sulfonamide group is often too high for pure alkanes, leading to "oiling out" or phase separation.
-
Visualizing Solute-Solvent Interactions
The diagram below maps the interaction logic determining solubility.
Figure 1: Solute-solvent interaction map highlighting the thermodynamic drivers for solubility in various solvent classes.[1]
Experimental Protocol: Determination of Solubility
Since specific mole fraction data is not available in standard databases for this exact CAS, researchers must generate empirical data. The following Shake-Flask Method is the gold standard for thermodynamic solubility determination.
Protocol: Gravimetric / HPLC Saturation Method
Objective: Determine the saturation concentration (
Materials:
-
Solute: 2-Methoxy-N,N-dimethylbenzenesulfonamide (Solid/Oil).[1]
-
Solvents: HPLC grade (DCM, MeOH, Water, EtOAc).
-
Equipment: Temperature-controlled shaker, 0.45
PTFE syringe filters, HPLC or Analytical Balance.
Workflow Steps:
-
Supersaturation: Add excess solute to 5 mL of solvent in a glass vial. Ensure solid/oil phase is visible at the bottom.
-
Equilibration: Shake at
(or target T) for 24 hours .-
Tip: If the solid fully dissolves, add more until a precipitate persists.
-
-
Clarification: Stop shaking and let stand for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).
-
Quantification (Choose A or B):
Self-Validating Logic:
-
Mass Balance Check: If using Method A, ensure the residue is analyzed by NMR to confirm it is the solute and not solvent impurities or degradation products (sulfonamides are generally stable, but hydrolysis can occur in strong acid/base).
Figure 2: Standardized Shake-Flask workflow for thermodynamic solubility determination.
Thermodynamic Modeling
For process engineering (e.g., crystallization), experimental data at multiple temperatures can be modeled to determine the Enthalpy of Dissolution (
Modified Apelblat Equation
Use this model to correlate solubility (
-
A, B, C: Empirical constants derived from regression analysis of your data.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
van't Hoff Analysis
For a narrower temperature range, a linear plot of
-
Slope:
(Indicates if dissolution is endothermic or exothermic).[1] -
Intercept:
(Entropy of solution).[1]
Prediction: Dissolution of 2-Methoxy-N,N-dimethylbenzenesulfonamide in organic solvents is likely endothermic (
References
-
Synthesis & Handling
-
Patent: "Substituted 3,4-diamino-3-cyclobutene-1,2-dione compounds."[1] US Patent 2015/0374708 A1. (Describes the synthesis of 2-Methoxy-N,N-dimethylbenzenesulfonamide from 2-methoxybenzenesulfonyl chloride and dimethylamine in THF).
-
-
General Sulfonamide Thermodynamics
-
Comparison Data: "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Ind.[2] Eng. Chem. Res. (Demonstrates the Apelblat modeling approach for similar aromatic solutes).
-
Structure-Property Principles: "Hansen Solubility Parameters: A User's Handbook."[1] CRC Press. (Basis for predicting solubility based on functional group contributions).
-
-
Methodology
Methodological & Application
Synthesis of 2-Methoxy-N,N-dimethylbenzenesulfonamide from sulfonyl chloride
Abstract & Strategic Significance
The synthesis of 2-Methoxy-N,N-dimethylbenzenesulfonamide represents a fundamental yet critical transformation in medicinal chemistry. Sulfonamides are privileged pharmacophores, serving as bioisosteres for carboxylic acids and amides while offering improved metabolic stability and distinct hydrogen-bonding geometries.[1]
This specific derivative is frequently utilized as a core scaffold in the development of 5-HT6 antagonists (e.g., Intepirdine analogs) and various psychotropic agents. The presence of the ortho-methoxy group introduces unique electronic and steric parameters that distinguish this reaction from standard tosylations. This guide provides a robust, scalable protocol designed to maximize yield (>90%) while minimizing the formation of sulfonic acid byproducts.
Mechanistic Insight & Reaction Design
The Ortho-Effect and Electrophilicity
The reaction proceeds via a Nucleophilic Acyl Substitution (Sulfonyl Substitution) mechanism. Unlike carbonyl carbons, the sulfur atom in sulfonyl chlorides is hypervalent.
-
Electronic Influence: The ortho-methoxy group is an Electron Donating Group (EDG) via resonance (+M effect). This increases electron density at the sulfur center relative to unsubstituted benzenesulfonyl chloride, theoretically reducing electrophilicity. However, the inductive withdrawal (-I) of the oxygen atom partially counteracts this.
-
Steric Influence: While the methoxy group adds bulk, the dimethylamine nucleophile is sterically unencumbered, allowing the reaction to proceed rapidly.
-
Critical Control Point: The primary competitor is hydrolysis . Water acts as a competing nucleophile, converting the sulfonyl chloride to the unreactive sulfonic acid. Therefore, anhydrous conditions or biphasic systems with high-efficiency phase transfer are required.
Reaction Pathway Visualization
Figure 1: Nucleophilic attack of dimethylamine on the sulfonyl sulfur center proceeds through a concerted SN2-like transition state.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Critical Attribute |
| 2-Methoxybenzenesulfonyl chloride | 206.65 | 1.0 | Electrophile | Solid/Oil (mp ~25°C). Hydrolysis sensitive. |
| Dimethylamine (2.0M in THF) | 45.08 | 1.2 - 1.5 | Nucleophile | Volatile. Keep cold. |
| Triethylamine (TEA) | 101.19 | 2.0 | Base (Scavenger) | Dry/Anhydrous preferred. |
| Dichloromethane (DCM) | 84.93 | N/A | Solvent | Anhydrous. High solubility for SM. |
| 1M HCl (aq) | N/A | N/A | Quench/Wash | Removes unreacted amine/TEA. |
Step-by-Step Methodology (Anhydrous Route)
Objective: To synthesize 5.0 g of target sulfonamide.
Step 1: System Preparation
-
Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Flush with Nitrogen (
) or Argon to create an inert atmosphere. -
Why: Moisture excludes the competitive hydrolysis pathway (
).
Step 2: Solubilization
-
Charge the flask with 2-Methoxybenzenesulfonyl chloride (5.0 g, 24.2 mmol).
-
Add anhydrous DCM (50 mL, ~10 vol). Stir until fully dissolved.
-
Add Triethylamine (6.7 mL, 48.4 mmol, 2.0 equiv).
-
Cool the mixture to 0°C using an ice-water bath.
-
Why: The reaction is exothermic.[3][5][6] Cooling prevents thermal decomposition and controls the reaction rate.
Step 3: Nucleophilic Addition
-
Transfer Dimethylamine (2.0M in THF) (14.5 mL, 29.0 mmol, 1.2 equiv) to a pressure-equalizing addition funnel.
-
Add the amine solution dropwise over 15–20 minutes, maintaining internal temperature <5°C.
-
Observation: White precipitate (Triethylamine Hydrochloride,
) will form immediately.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
QC Check: Monitor by TLC (30% EtOAc in Hexanes) or LCMS.
Step 5: Workup & Isolation
-
Quench the reaction by adding 1M HCl (50 mL).
-
Transfer to a separatory funnel.[6] Separate the phases.
-
Wash Sequence:
-
Organic Layer + 1M HCl (30 mL): Removes excess TEA and unreacted Dimethylamine.
-
Organic Layer + Sat.
(30 mL): Removes any hydrolyzed sulfonic acid byproduct (which is water-soluble as the salt). -
Organic Layer + Brine (30 mL): Dries the organic phase.
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification[5]
-
Crude Yield Expectation: >95%.
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .
-
Physical State: The product typically isolates as a white to off-white crystalline solid.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical acid/base wash steps for purification.
Troubleshooting & Expert Tips (QC)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Do not use old sulfonyl chloride stocks without QC (check for acidic smell). |
| Impurity: Sulfonic Acid | Incomplete basic wash | Ensure the |
| Violent Exotherm | Fast addition of amine | Slow down addition rate. Ensure efficient stirring and cooling bath contact.[6][8] |
| Oily Product | Residual Solvent | The methoxy group can lower the melting point. Dry under high vacuum for 12h or triturate with cold pentane. |
References
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from [Link]
-
Organic Syntheses. (2020). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2020, 97, 18-35.[3] Retrieved from [Link]
-
National Institutes of Health (PMC). (2013). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Optimization of N-methylation in sulfonamide synthesis protocols
An Application Guide to the Strategic N-Methylation of Sulfonamides
Abstract
The introduction of a methyl group to the nitrogen atom of a sulfonamide is a pivotal modification in medicinal chemistry, often leading to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile—a phenomenon frequently dubbed the "magic methyl" effect.[1][2] While conceptually simple, the N-methylation of sulfonamides is a reaction of subtle complexity, demanding a carefully considered approach to achieve high yields and avoid side reactions. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of common N-methylation strategies, the rationale behind key experimental choices, and detailed, field-proven protocols for optimizing this critical transformation.
The Underlying Chemistry: Understanding the Sulfonamide N-H Bond
The success of any N-methylation protocol hinges on the nature of the sulfonamide's nitrogen-hydrogen (N-H) bond. Unlike amines or amides, the proton on a primary or secondary sulfonamide is significantly more acidic. This is due to the powerful electron-withdrawing effect of the adjacent sulfonyl group (SO₂), which stabilizes the resulting conjugate base (the sulfonamidate anion).
The pKa of a sulfonamide N-H proton typically falls in the range of 9-11, making it acidic enough to be deprotonated by a moderately strong base.[3] This fundamental principle governs the most common N-methylation pathway: deprotonation to form a nucleophilic anion, followed by an S_N2 reaction with an electrophilic methyl source.
Strategic Selection of Methylating Agents
The choice of methylating agent is the most critical decision in designing a sulfonamide synthesis protocol. The ideal reagent should be reactive enough to methylate the sulfonamidate anion efficiently but selective enough to avoid unwanted reactions with other functional groups in the molecule.
Table 1: Comparative Analysis of Common N-Methylating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages & Safety |
| (Trimethylsilyl)diazomethane (TMSD) | Methanol co-solvent, Room Temp | Safer alternative to diazomethane; very mild conditions; high yields; excellent for acid-sensitive substrates.[4][5][6] | Can form trimethylsilylmethyl ester artifacts if methanol is insufficient; relatively expensive.[5] |
| **Diazomethane (CH₂N₂) ** | Ethereal solution, Room Temp | Highly reactive, clean reaction with N₂ as the only byproduct.[7] | Extremely toxic and explosive; generally avoided in modern process chemistry.[7][8] |
| Dimethyl Sulfate ((Me)₂SO₄) | Base (K₂CO₃, DBU), Solvent (Acetone, DMF) | Cost-effective, powerful methylating agent, suitable for large-scale synthesis.[9] | Highly toxic and carcinogenic; potential for over-methylation; requires careful handling. |
| Methyl Iodide (MeI) | Base (NaH, K₂CO₃), Solvent (DMF, THF) | Highly reactive S_N2 electrophile. | Volatile and toxic; can lead to over-methylation. |
| Methanol (via Mitsunobu) | PPh₃, DEAD or DIAD, THF, 0°C to RT | Very mild conditions, excellent for complex and sensitive substrates; high functional group tolerance.[10][11][12] | Stoichiometric phosphine oxide byproduct can complicate purification; reagents are expensive.[13] |
| Quaternary Ammonium Salts | Cs₂CO₃, Toluene, 120°C | Safe, non-toxic, and easy to handle; provides excellent monoselective methylation of amides.[2][14] | May require higher temperatures; substrate scope for sulfonamides is less explored. |
Optimizing Key Experimental Parameters
The Critical Role of the Base
For protocols requiring a base, selection is paramount. The base must be strong enough to deprotonate the sulfonamide efficiently without causing degradation of the starting material or product.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often the first choice. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents and the "cesium effect," which generates a more 'naked' and highly reactive sulfonamidate anion.[2]
-
Stronger, Non-nucleophilic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is an excellent choice for more sterically hindered or less acidic sulfonamides, often used with dimethyl sulfate.[9][15]
-
Hydride Bases (e.g., NaH): Sodium hydride provides irreversible deprotonation and can drive reactions to completion but is highly reactive and requires strictly anhydrous conditions.
Solvent Choice
The solvent must fully dissolve the sulfonamide and its corresponding salt while being compatible with the chosen reagents.
-
Polar Aprotic Solvents (DMF, Acetone, Acetonitrile): These are excellent choices for S_N2 reactions as they solvate the cation of the sulfonamidate salt, leaving the anion highly reactive.
-
Ethereal Solvents (THF, Diethyl Ether): Standard for organometallic reagents and required for the Mitsunobu reaction.[11]
Detailed Experimental Protocols
Protocol 1: N-Methylation using (Trimethylsilyl)diazomethane (TMSD) — The Mild Approach
This method is ideal for substrates with sensitive functional groups where harsh bases must be avoided. The reaction proceeds via acid-catalyzed liberation of diazomethane from TMSD, which then methylates the substrate.[16]
Step-by-Step Methodology:
-
Preparation: To a solution of the sulfonamide (1.0 equiv) in a mixture of toluene and methanol (typically 4:1 v/v), add the reagents under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Slowly add (trimethylsilyl)diazomethane solution (1.1 - 1.5 equiv, 2.0 M in hexanes) dropwise at room temperature.[5] A yellow color should persist, and gas evolution (N₂) will be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the excess TMSD by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Workup & Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: N-Methylation via the Mitsunobu Reaction — The Precision Approach
This protocol is exceptionally useful for complex molecules where traditional S_N2 conditions might fail or lead to side products. It activates methanol for nucleophilic attack by the sulfonamide nitrogen.[10][12]
Step-by-Step Methodology:
-
Preparation: Dissolve the sulfonamide (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and anhydrous methanol (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.[11][17] The characteristic orange color of the DEAD/DIAD may fade as the reaction proceeds.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.[13] Purification is almost always achieved via flash column chromatography on silica gel.
Protocol 3: Base-Mediated N-Methylation with Dimethyl Sulfate — The Workhorse Approach
This is a robust, scalable, and cost-effective method suitable for a wide range of sulfonamides.
Step-by-Step Methodology:
-
Preparation: Suspend the sulfonamide (1.0 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv) or another suitable base in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add dimethyl sulfate ((Me)₂SO₄, 1.2 equiv) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to 0°C and cautiously quench with aqueous ammonium hydroxide to destroy any excess dimethyl sulfate. Stir for 30 minutes.
-
Workup & Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Reaction Monitoring and Product Validation
A self-validating protocol requires diligent monitoring and unambiguous characterization.
-
Reaction Monitoring: LC-MS is the gold standard, allowing for the simultaneous tracking of starting material consumption, product formation, and any potential side products (e.g., over-methylated species).[18][19]
-
Purification: Flash column chromatography is the most common method for purifying N-methylated sulfonamides.[20] For crystalline solids, recrystallization can provide material of very high purity.
-
Structural Confirmation:
-
¹H NMR: Look for the disappearance of the N-H proton and the appearance of a new singlet corresponding to the N-CH₃ group, typically integrating to 3 protons.
-
Mass Spectrometry: Confirm the molecular weight of the product, which should be 14 Da higher than the starting material (addition of CH₂).
-
Troubleshooting
Table 2: Troubleshooting Common Issues in Sulfonamide N-Methylation
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently strong base; Steric hindrance; Poor reagent quality. | Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or DBU); Change to a less sterically demanding protocol (e.g., Mitsunobu or TMSD); Use freshly purchased and properly stored reagents. |
| Over-methylation | Reagent stoichiometry too high; Reaction run for too long or at too high a temperature. | Reduce the equivalents of the methylating agent to 1.05-1.1; Monitor the reaction closely and quench as soon as the starting material is consumed. |
| Side Product Formation | O-methylation of other functional groups (e.g., phenols); Degradation of substrate. | Protect other sensitive functional groups prior to methylation; Switch to a milder protocol (e.g., Mitsunobu at 0°C). |
| Difficult Purification | Byproducts from the reaction (e.g., PPh₃=O). | For Mitsunobu, try alternative reagents that yield water-soluble byproducts; Optimize chromatography conditions (solvent gradient, different stationary phase). |
References
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]
-
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database. Available at: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Center for Biotechnology Information. Available at: [Link]
-
Continuous Production of the Diazomethane Precursor N-Methyl-N-nitroso-p-toluenesulfonamide. ACS Publications. Available at: [Link]
-
Continuous Production of the Diazomethane Precursor N-Methyl-N-nitroso-p-toluenesulfonamide: Batch Optimization and Transfer into a Microreactor Setup. ACS Publications. Available at: [Link]
-
Optimized selective N-methylation of peptides on solid support. PubMed. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. SpringerLink. Available at: [Link]
-
Optimized selectiveN-methylation of peptides on solid support. ResearchGate. Available at: [Link]
-
Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate. Available at: [Link]
-
Methylation of some natural occurring carboxylic acids. ResearchGate. Available at: [Link]
-
Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. U.S. Department of Energy. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]
-
Effect of alkyl sulfides on diazomethane-induced methylation of DNA in vitro. PubMed. Available at: [Link]
-
Trimethylsilyldiazomethane. Wikipedia. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines. ACS Publications. Available at: [Link]
-
Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. Available at: [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Wiley Online Library. Available at: [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Wiley Online Library. Available at: [Link]
- Sulfonamide purification process. Google Patents.
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]
-
The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]
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Anion binding vs. sulfonamide deprotonation in functionalised ureas. RSC Publishing. Available at: [Link]
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Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry. Preprints.org. Available at: [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis. Available at: [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. ResearchGate. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Diazomethane CH2N2|Methylation Reagent|RUO [benchchem.com]
- 8. Effect of alkyl sulfides on diazomethane-induced methylation of DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. hpst.cz [hpst.cz]
- 20. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Application Note: Optimized Coupling of 2-Methoxybenzenesulfonyl Chloride
Abstract
This technical guide provides a rigorous framework for the use of 2-methoxybenzenesulfonyl chloride (2-MBSC) in the synthesis of sulfonamides and sulfonate esters. Unlike simple benzenesulfonyl chlorides, the ortho-methoxy substituent introduces unique steric and electronic perturbations that dictate specific solvent, base, and temperature profiles. This document details the mechanistic rationale for these conditions, provides a self-validating Standard Operating Procedure (SOP), and outlines troubleshooting strategies for high-value drug development workflows.
Chemical Profile & Reactivity Analysis
The "Ortho-Effect" Paradox
The reactivity of 2-methoxybenzenesulfonyl chloride is governed by two competing factors introduced by the substituent at the C2 position:
-
Steric Hindrance (Kinetic Barrier): The methoxy group (
) is spatially bulky enough to impede the backside approach of nucleophiles (amines/alcohols) to the sulfur center. This often necessitates higher reaction temperatures or nucleophilic catalysis (e.g., DMAP) compared to para-substituted analogs. -
Electronic Activation (Labile Nature): While the methoxy group is an electron-donating group (EDG) by resonance, its inductive effect at the ortho position can destabilize the S-Cl bond. Furthermore, the oxygen lone pair can stabilize the developing positive charge in the transition state during solvolysis. Practical Implication: 2-MBSC is significantly more prone to hydrolysis than 4-methoxybenzenesulfonyl chloride. Moisture control is critical.
Physicochemical Properties
| Parameter | Data | Relevance to Protocol |
| CAS Number | 10130-87-7 | Verification of starting material. |
| Physical State | White to off-white solid | If liquid/oil, check for hydrolysis (sulfonic acid). |
| Melting Point | 53–56 °C | Low MP implies easy solubilization but risk of caking. |
| Hydrolytic Stability | Low ( | Strictly anhydrous conditions required. |
Critical Reaction Parameters
Solvent Selection
-
Primary Choice: Dichloromethane (DCM) (Anhydrous). [1]
-
Why: Excellent solubility for 2-MBSC; non-nucleophilic; easy workup (low boiling point).
-
-
Secondary Choice: Tetrahydrofuran (THF). [1]
-
Why: Required if the amine/nucleophile is polar or poorly soluble in DCM.
-
-
Avoid: Alcohols (competing nucleophiles), Water (rapid hydrolysis), and DMF (unless necessary for solubility, as it complicates workup).
Base Selection[2]
-
Pyridine: The "Gold Standard" for this reagent.
-
Triethylamine (TEA) / DIPEA:
-
Use Case: When non-aromatic solvents (DCM) are used.[1]
-
Warning: These bases are bulky. If the amine nucleophile is also hindered (e.g., tert-butylamine), the reaction rate will plummet. In these cases, catalytic DMAP (5-10 mol%) is mandatory.
-
Standard Operating Procedure (SOP): Sulfonamide Formation
Reaction Workflow
The following diagram illustrates the critical path for coupling, highlighting the decision points for catalysis.
Figure 1: Decision tree for coupling conditions based on nucleophile steric profile.
Detailed Protocol
Scale: 1.0 mmol (206 mg of 2-MBSC)
Reagents:
-
2-Methoxybenzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv) OR Pyridine (3.0 equiv)
-
DMAP (0.1 equiv) [Optional: Only for hindered amines]
-
DCM (Anhydrous, 5 mL)
Step-by-Step:
-
Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Solubilization: Add the Amine (1.0 mmol) and Base (1.5–3.0 mmol) to the flask. Dissolve in DCM (4 mL) .
-
Checkpoint: Ensure the solution is clear. If not, switch solvent to THF.
-
-
Cooling: Submerge the flask in an ice-water bath (
). Stir for 10 minutes. -
Addition: Dissolve 2-MBSC (1.1 mmol, 227 mg) in DCM (1 mL) . Add this solution dropwise to the amine mixture over 5 minutes.
-
Rationale: Dropwise addition prevents localized heating, which accelerates hydrolysis (if trace water is present) or bis-sulfonylation.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours .
-
Optimization: If using a hindered amine (e.g., diisopropylamine), heat to reflux (
) after 1 hour at RT.
-
-
Validation (Self-Validating Step):
-
TLC: Check for the disappearance of the starting amine (often polar/low
) and appearance of a less polar product (high ). -
LCMS: Look for the mass peak
(Loss of HCl).
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove excess amine and pyridine/TEA. Note: Do not use acid wash if your product contains a basic heterocycle.
-
Wash with Sat.
(10 mL) and Brine (10 mL). -
Dry over
, filter, and concentrate.[6]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Starting Material (Amine) Remains | Steric hindrance of the ortho-methoxy group. | Add 10 mol% DMAP . Increase temp to |
| Sulfonyl Chloride Disappears but No Product | Hydrolysis of 2-MBSC. | Ensure DCM is anhydrous.[1] Use fresh bottle of 2-MBSC. |
| Formation of Bis-Sulfonamide | Excess Sulfonyl Chloride + Primary Amine. | Reduce 2-MBSC to 0.95 equiv. Add amine slowly to chloride (Reverse Addition). |
| Low Yield with Aniline Derivatives | Electronic deactivation of amine. | Use Pyridine as the solvent (no DCM). Heat to |
Mechanistic Insight: The Pyridine Effect
When using pyridine, the reaction does not proceed via direct attack of the amine on the sulfonyl chloride. Instead, it proceeds through a highly reactive intermediate:
-
Activation: Pyridine attacks 2-MBSC to form the
-(2-methoxybenzenesulfonyl)pyridinium cation . -
Substitution: The amine attacks this intermediate. The leaving group is pyridine (neutral), which is a better leaving group than chloride (
) in non-polar solvents. -
Steric Bypass: The pyridinium intermediate pushes the leaving group further from the ortho-methoxy bulk, making the sulfur center more accessible.
Figure 2: Catalytic cycle of Pyridine/DMAP in overcoming ortho-steric hindrance.
References
-
Organic Syntheses, Coll.[5] Vol. 10, p. 200 (2004). Preparation of Sulfonamides from Sulfonyl Chlorides.Link
- Relevance: Establishes the baseline protocol for hindered sulfonyl chlorides using DMAP c
-
Journal of the Chemical Society, Perkin Transactions 2, 1994. Stoichiometric Solvation Effects in Solvolysis.Link
- Relevance: details the hydrolysis rates and electronic effects of methoxy-substituted benzenesulfonyl chlorides.
-
BenchChem Technical Library. Reactivity of 2-Methoxybenzenesulfonyl Chloride.Link
- Relevance: Provides specific physicochemical data and solubility profiles for the reagent.
-
UCL Discovery. Synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride.Link
- Relevance: Demonstrates the stability of 2-methoxy-substituted sulfonyl chlorides in aqueous workup conditions (NI-57 probe synthesis).
-
National Institutes of Health (NIH) - PMC. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.Link
- Relevance: Discusses the steric limitations of ortho-substituted sulfonyl chlorides and the necessity of specific base/solvent combin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Formation Troubleshooting Guide
Core Directive & Diagnostic Strategy
Low conversion in sulfonamide synthesis is rarely a single-variable problem. It typically stems from a kinetic mismatch between the desired aminolysis and competing pathways (hydrolysis, bis-sulfonylation) or thermodynamic traps (salt formation).
This guide abandons generic advice in favor of a mechanism-first diagnostic approach . We treat the reaction not as a recipe, but as a competition between nucleophiles (Amine vs.
Diagnostic Flowchart
Use this logic tree to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic logic for isolating the root cause of sulfonamide synthesis failure.
Technical Deep Dive & Troubleshooting (Q&A)
Issue 1: "My sulfonyl chloride is disappearing, but I'm isolating sulfonic acid, not sulfonamide."
Diagnosis: Hydrolysis Competition.
The rate of hydrolysis (
-
The Mechanism: Sulfonyl chlorides are "hard" electrophiles. While they react with amines, water (often introduced via the solvent or hygroscopic amine salts) acts as a relentless competitive nucleophile. If you use a weak base (like pyridine) that is wet, you generate Pyridine-H+ and
, accelerating hydrolysis. -
The Fix:
-
Switch to Schotten-Baumann Conditions: Paradoxically, using water as a solvent can solve this. Dissolve the amine in aqueous NaOH/Na2CO3 (pH > 10) and add the sulfonyl chloride (dissolved in THF or Acetone) dropwise.
-
Why? At high pH, the amine is fully deprotonated (maximum nucleophilicity). The biphasic nature protects the sulfonyl chloride until the moment of mixing, where the interfacial reaction with the amine is often faster than hydrolysis [1].
-
-
Strict Anhydrous Protocol: If the substrate is water-sensitive, use anhydrous DCM, dry the amine (azeotrope with toluene), and use a proton scavenger like DIPEA or TEA.
-
Issue 2: "The reaction stalls with unreactive (electron-poor) anilines."
Diagnosis: Nucleophilic Mismatch. Electron-withdrawing groups (EWGs) on the aniline lower the HOMO energy of the nitrogen lone pair, making it sluggish to attack the sulfur center.
-
The Mechanism: A standard base (TEA) only acts as a proton scavenger. It does not activate the electrophile. You need a Nucleophilic Catalyst .
-
The Fix: DMAP Catalysis. Add 10-20 mol% 4-Dimethylaminopyridine (DMAP).
-
Mechanism:[1][2] DMAP attacks the sulfonyl chloride to form a Sulfonyl-pyridinium cation . This intermediate is:
-
More electrophilic than the starting chloride (positive charge on N).[3]
-
A better leaving group than chloride.
-
Soluble in organic media (DCM/CHCl3) [2].
-
-
Caution: DMAP can also accelerate hydrolysis if water is present. Ensure dry conditions.
-
Issue 3: "I am seeing M+SO2Ar peaks (Bis-sulfonylation)."
Diagnosis: Over-alkylation.
The product sulfonamide (
-
The Fix:
-
Stoichiometry Control: strictly limit sulfonyl chloride to 1.0 - 1.1 equivalents.
-
Reverse Addition: Add the sulfonyl chloride slowly to the amine solution. This ensures the amine is always in excess relative to the chloride, statistically favoring mono-substitution.
-
Base Selection: Switch from strong/nucleophilic bases to bulky, non-nucleophilic bases like 2,6-lutidine or collidine. These are strong enough to scavenge HCl but sterically hindered from deprotonating the formed sulfonamide efficiently [3].
-
Optimized Experimental Protocols
Protocol A: The "Standard" Robust Method (DCM/Pyridine)
Best for: Primary alkyl amines and simple anilines.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and solvent/co-solvent.[2]
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM dropwise over 10 mins.
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove excess pyridine).
-
Wash with Sat.
(to remove sulfonic acid byproducts). -
Dry over
.[4]
-
Protocol B: The "Difficult Substrate" Method (DMAP Catalysis)
Best for: Electron-deficient anilines or sterically hindered amines.
-
Setup: Sealed vial or microwave tube.
-
Reagents: Amine (1.0 equiv), Sulfonyl Chloride (1.2 equiv), TEA (2.0 equiv), DMAP (0.1 equiv) .
-
Solvent: Anhydrous DCE (1,2-Dichloroethane) or Toluene.
-
Condition: Heat to 60-80°C (or MW irradiation at 100°C for 10 min).
-
Purification: These reactions often require column chromatography as the DMAP can be difficult to wash out completely.
Quantitative Comparison of Conditions
| Variable | Condition | Pros | Cons |
| Base | Pyridine | Good solvent, mild base, prevents acid buildup. | Hard to remove without acid wash; smells. |
| Triethylamine (TEA) | Cheap, easy to remove (volatile). | Can promote bis-sulfonylation; salts precipitate. | |
| DIPEA (Hünig's Base) | Non-nucleophilic, good for hindered substrates. | Expensive; harder to remove than TEA. | |
| Na2CO3 (Aq) | Excellent for preventing bis-sulfonylation (Schotten-Baumann). | Requires biphasic system; hydrolysis risk. | |
| Solvent | DCM | Standard, good solubility for most chlorides. | Volatile; environmental concerns. |
| THF | Good for polar amines. | Hygroscopic (must be dry); can polymerize. | |
| Water/Acetone | Green, fast surface reaction. | Hydrolysis of starting material is high risk. |
References
-
BenchChem Technical Support. Troubleshooting Common Issues in Sulfonamide Synthesis. Retrieved from 5
-
Chamani, J., et al. (2014).[2] DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from 2
-
Cevasco, G., et al. (2011).[1] The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.[1][7] Organic Letters.[1][7][8] Retrieved from 9
Sources
- 1. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Minimizing side reactions during sulfonyl chloride amidation
Technical Support Center: Sulfonyl Chloride Amidation
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the amidation of sulfonyl chlorides. Our focus is on providing practical, field-tested solutions to minimize common side reactions and ensure the highest possible yield and purity of your target sulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish or incomplete. How can I improve the conversion rate?
Answer: Several factors can contribute to a slow or incomplete reaction. Let's break down the common culprits and their solutions:
-
Insufficiently Activated Amine: The nucleophilicity of the amine is paramount. If your amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), the reaction will naturally be slower.
-
Solution: Consider using a stronger, non-nucleophilic base to deprotonate the amine in situ, increasing its nucleophilicity. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges can be effective.
-
-
Steric Hindrance: Significant steric bulk around either the amine or the sulfonyl chloride's sulfur atom can impede the nucleophilic attack.
-
Solution: Prolonged reaction times and elevated temperatures may be necessary. However, be cautious as this can also promote side reactions. A change in solvent to one with a higher boiling point that can also stabilize the transition state, such as dioxane or DMF, could be beneficial.
-
-
Poor Solubility: If either of your starting materials has poor solubility in the chosen solvent at the reaction temperature, the reaction will be limited by the dissolution rate.
-
Solution: Screen a variety of solvents. For non-polar reactants, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points. For more polar substrates, consider acetonitrile (ACN) or dimethylformamide (DMF).
-
Question 2: I am observing significant formation of a disulfonamide (R-SO2-N(R')-SO2-R) byproduct. What causes this and how can I prevent it?
Answer: The formation of a disulfonamide, also known as a bis-sulfonamide, is a common side reaction that occurs when the newly formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.
-
Mechanism: The sulfonamide N-H proton is acidic and can be removed by the base present in the reaction, creating a sulfonamidate anion. This anion is a potent nucleophile and can attack another equivalent of the sulfonyl chloride.
-
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the amine (1.1 to 1.2 equivalents). This ensures that the sulfonyl chloride is consumed before it has a chance to react with the product sulfonamide.
-
Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant (and generally more nucleophilic) primary amine over the sulfonamide anion.
-
Choice of Base: A bulky, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) is less likely to deprotonate the sterically hindered sulfonamide product compared to smaller bases like triethylamine (TEA).
-
Visualizing the Reaction Pathway
The following diagram illustrates the desired amidation pathway versus the competing disulfonamide formation.
Caption: Desired vs. Undesired Reaction Pathways.
Question 3: My reaction is generating a significant amount of sulfonic acid (R-SO3H) as a byproduct. Why is this happening?
Answer: The presence of sulfonic acid is almost always due to the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water.
-
Sources of Water:
-
Wet Solvents: Ensure your solvents are anhydrous. Use freshly dried solvents from a still or a solvent purification system.
-
Wet Reagents: The amine or base may contain residual water. Dry them over appropriate drying agents if necessary.
-
Atmospheric Moisture: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is run for an extended period or at elevated temperatures.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting Sulfonic Acid Formation.
Optimized Experimental Protocol: General Procedure for Sulfonyl Chloride Amidation
This protocol is a robust starting point for the amidation of a primary amine with a sulfonyl chloride.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Anhydrous dichloromethane (DCM)
-
Primary amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Sulfonyl chloride (1.0 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 equivalents).
-
Dissolution: Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Summary of Key Parameters for Minimizing Side Reactions
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1 - 1.2 equivalents of amine | Ensures complete consumption of the sulfonyl chloride, preventing reaction with the product. |
| Base | Bulky, non-nucleophilic (e.g., DIPEA, 2,6-lutidine) | Minimizes deprotonation of the sulfonamide product, reducing disulfonamide formation. |
| Solvent | Anhydrous | Prevents hydrolysis of the sulfonyl chloride to sulfonic acid. |
| Addition Method | Slow, dropwise addition of sulfonyl chloride | Maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture, preventing hydrolysis. |
References
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Methoxy-Benzenesulfonamide Isomers
Introduction
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Benzenesulfonamides are a critical class of compounds, forming the backbone of numerous pharmaceuticals. The introduction of substituents, such as a methoxy group, onto the phenyl ring can significantly alter the molecule's electronic properties, conformation, and, consequently, its biological activity and material characteristics. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive technique for probing the vibrational modes of a molecule, offering a unique fingerprint of its functional groups and their chemical environment.
This guide provides an in-depth comparison of the IR spectral features of the sulfonyl group in ortho-, meta-, and para-methoxy-benzenesulfonamide. We will explore how the position of the methoxy substituent influences the characteristic vibrational frequencies of the sulfonyl group and provide supporting experimental data and protocols for accurate spectral acquisition and interpretation.
The Sulfonyl Group: A Vibrational Snapshot
The sulfonyl (SO₂) group is the cornerstone of sulfonamides and gives rise to two distinct and intense absorption bands in the mid-infrared region. These bands correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds. The precise frequencies of these vibrations are sensitive to the electronic environment of the sulfonyl group, making IR spectroscopy an excellent tool for studying substituent effects.
-
Asymmetric Stretching (ν_as(SO₂)) : This higher frequency band involves one S=O bond stretching while the other compresses. It typically appears in the range of 1370-1330 cm⁻¹.
-
Symmetric Stretching (ν_s(SO₂)) : This lower frequency band involves the simultaneous stretching or compression of both S=O bonds. It is generally observed between 1180-1150 cm⁻¹.
The Influence of the Methoxy Group: An Isomeric Comparison
The methoxy group (-OCH₃) is an interesting substituent as it exerts two opposing electronic effects: a resonance effect (+R) that donates electron density to the aromatic ring, and an inductive effect (-I) that withdraws electron density due to the high electronegativity of the oxygen atom. The net effect on the sulfonyl group's vibrational frequencies depends on the relative position of the methoxy group.
Qualitative Analysis of Electronic Effects
-
Para-Methoxybenzenesulfonamide : In the para position, the electron-donating resonance effect is maximized. This increased electron density can be delocalized through the phenyl ring to the sulfonyl group. This delocalization slightly reduces the double bond character of the S=O bonds, leading to a decrease in their force constants and a shift to lower wavenumbers (red shift) for both the asymmetric and symmetric stretching frequencies compared to unsubstituted benzenesulfonamide.
-
Ortho-Methoxybenzenesulfonamide : The ortho position also allows for a strong resonance effect. However, steric hindrance between the methoxy group and the sulfonyl group can force the sulfonyl group out of the plane of the benzene ring. This disruption of coplanarity can inhibit resonance, potentially leading to less of a red shift compared to the para isomer. Additionally, the close proximity of the electronegative oxygen may exert a stronger through-space inductive effect.
-
Meta-Methoxybenzenesulfonamide : In the meta position, the resonance effect of the methoxy group does not extend to the sulfonyl group. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I). This effect withdraws electron density from the sulfonyl group, leading to a slight increase in the S=O bond order and a shift to higher wavenumbers (blue shift) for the SO₂ stretching frequencies compared to the para isomer.
The interplay of these effects is visually represented in the following diagram:
Caption: Influence of Methoxy Group Position on Sulfonyl Vibrations
Quantitative Comparison of IR Absorption Bands
The following table summarizes the expected and experimentally observed IR absorption bands for the key functional groups in methoxy-benzenesulfonamide isomers.
| Functional Group | Vibrational Mode | Ortho-Isomer (cm⁻¹) | Meta-Isomer (cm⁻¹) | Para-Isomer (cm⁻¹) | Reference |
| Sulfonyl (SO₂) Group | Asymmetric Stretch (ν_as) | ~1340 - 1350 | ~1345 - 1355 | 1338.4 | [1] |
| Symmetric Stretch (ν_s) | ~1160 - 1170 | ~1165 - 1175 | 1160.9 | [1] | |
| Amine (N-H) Group | N-H Stretch | ~3250 - 3350 | ~3250 - 3350 | 3257.2 | [1] |
| Methoxy (C-O) Group | Asymmetric C-O-C Stretch | ~1240 - 1260 | ~1240 - 1260 | 1267.0 | [1] |
| Symmetric C-O-C Stretch | ~1020 - 1040 | ~1020 - 1040 | 1017.3 | [1] |
Note: The values for the ortho- and meta-isomers are estimated based on theoretical principles, as direct comparative experimental data is scarce in the literature. The data for the para-isomer is from the analysis of N-(phenyl)-4-methoxybenzenesulfonamide, which serves as a close structural analog.
Experimental Protocol: Acquiring High-Fidelity IR Spectra
To obtain reliable and reproducible IR spectra for comparative analysis, a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to its minimal sample preparation.
Objective:
To acquire high-quality FTIR-ATR spectra of ortho-, meta-, and para-methoxy-benzenesulfonamide to compare the vibrational frequencies of the sulfonyl group.
Materials and Equipment:
-
FTIR spectrometer with a diamond ATR accessory
-
Ortho-, meta-, and para-methoxy-benzenesulfonamide samples (solid powder)
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lint-free wipes
Step-by-Step Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with methanol or isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Application:
-
Place a small amount of the solid methoxy-benzenesulfonamide isomer onto the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Spectral Acquisition:
-
Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Save the spectrum and note the sample identity (ortho, meta, or para).
-
-
Cleaning and In-Between Samples:
-
Release the pressure and remove the sample from the ATR crystal.
-
Thoroughly clean the ATR crystal with a solvent-dampened wipe to prevent cross-contamination between isomers.
-
Acquire a new background spectrum before analyzing the next isomer to ensure consistency.
-
-
Data Analysis:
-
Process the collected spectra using the spectrometer software. This may include baseline correction and normalization.
-
Identify and label the key absorption bands, paying close attention to the asymmetric and symmetric SO₂ stretching frequencies.
-
Overlay the spectra of the three isomers for a direct visual comparison.
-
The following diagram illustrates the experimental workflow:
Caption: FTIR-ATR Experimental Workflow
Conclusion
The position of a methoxy group on the benzenesulfonamide ring systematically influences the vibrational frequencies of the sulfonyl group's asymmetric and symmetric stretches. These shifts, though subtle, are predictable based on the interplay of resonance and inductive effects. The para-isomer is expected to show the lowest frequency SO₂ bands due to a dominant electron-donating resonance effect. Conversely, the meta-isomer, where the inductive effect prevails, should exhibit the highest frequency SO₂ bands. The ortho-isomer is anticipated to have intermediate frequencies due to a combination of electronic and steric factors.
By following a rigorous experimental protocol, IR spectroscopy serves as a precise and efficient tool for differentiating these isomers, providing valuable structural insights for researchers in drug discovery and materials science.
References
-
Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135. [Link]
Sources
Comparative Reactivity Profile: 2-Methoxy- vs. 4-Methoxybenzenesulfonamide
[1]
Executive Summary
This guide provides a technical comparison between 2-methoxybenzenesulfonamide (2-OMe) and 4-methoxybenzenesulfonamide (4-OMe) .[1] While structurally isomeric, these two compounds exhibit divergent reactivity profiles governed by distinct physical-organic principles.[1]
-
4-Methoxybenzenesulfonamide: Reactivity is dominated by electronic resonance (+R) .[1] It acts as a classical electron-rich sulfonamide, ideal for rapid derivatization but possessing lower acidity (higher pKa) due to para-donation.[1]
-
2-Methoxybenzenesulfonamide: Reactivity is dominated by steric hindrance and the "Ortho Effect." Intramolecular hydrogen bonding and proximal steric bulk significantly retard N-functionalization rates and alter binding kinetics in metalloenzyme active sites (e.g., Carbonic Anhydrase).[1]
Electronic & Structural Landscape
To understand the reactivity differences, we must first analyze the electronic inputs and ground-state structural conformations of both isomers.
Hammett Parameters and Acidity (pKa)
The sulfonamide group (
| Parameter | 4-Methoxy (Para) | 2-Methoxy (Ortho) | Impact on Reactivity |
| Electronic Effect | Strong Resonance Donor (+R) | Inductive Withdrawal (-I) + Resonance (+R) | 4-OMe increases electron density on N; 2-OMe has competing effects.[1] |
| Hammett Constant ( | Negative | ||
| Approximate pKa | 4-OMe is the weaker acid (harder to deprotonate).[1] 2-OMe is slightly more acidic due to proximal -I effect, despite H-bonding.[1] | ||
| Dominant Feature | Electron Donation | Intramolecular H-Bonding | 2-OMe forms a stable 6-membered H-bond ring between |
The "Ortho Effect" and Intramolecular Hydrogen Bonding
The defining feature of the 2-OMe isomer is the formation of a stable intramolecular hydrogen bond between the methoxy oxygen and one of the sulfonamide protons.
-
Consequence: This "locks" the conformation, creating an energy penalty for reactions that require rotation of the sulfonamide bond or deprotonation (which breaks the H-bond).
-
Crystallographic Evidence: X-ray studies of ortho-substituted sulfonamides confirm this rigid arrangement, which is absent in the para-isomer.
Visualization of Electronic Effects
Figure 1: Comparative electronic and steric influences. Note the direct steric blockade and H-bond stabilization in the 2-OMe isomer versus the through-ring resonance in the 4-OMe isomer.
Synthetic Reactivity Profile
N-Alkylation and Acylation
When synthesizing sulfonamide derivatives (e.g., N-alkyl sulfonamides), the reaction typically proceeds via the sulfonamide anion (
-
4-Methoxy Reactivity:
-
2-Methoxy Reactivity:
-
Nucleophilicity: Moderate to Low.[1]
-
Kinetics: Sluggish.[1] The attacking electrophile (alkyl halide) faces steric repulsion from the adjacent methoxy group. Furthermore, the initial deprotonation is thermodynamically resisted by the intramolecular H-bond stabilization of the neutral species.
-
Protocol Note: Often requires stronger bases (
, NaH) or elevated temperatures to overcome the activation energy barrier.
-
Electrophilic Aromatic Substitution (EAS)
If the goal is to functionalize the ring rather than the nitrogen:
-
Methoxy Group: Ortho/Para-directing (Activating).[1]
-
Outcome: The Methoxy group dominates direction.
-
4-OMe: Directs incoming electrophiles to position 3 (ortho to OMe).
-
2-OMe: Directs incoming electrophiles to position 5 (para to OMe) or 3 (ortho to OMe). Position 3 is sterically crowded (sandwiched between OMe and Sulfonamide), so Position 5 is the major product.
-
Medicinal Chemistry Implications: Carbonic Anhydrase Inhibition[3][4][5][6]
Both compounds are primary sulfonamides, a class pharmacophore for Carbonic Anhydrase (CA) inhibition.[1][3] They bind by coordinating the sulfonamide nitrogen to the catalytic Zinc (
Binding Topology
-
4-Methoxy: The para-substituent extends into the "hydrophobic tail" region of the active site. This is generally favorable and allows for high-affinity binding (low nanomolar
) against ubiquitous isoforms like hCA II.[1] -
2-Methoxy: The ortho-substituent often induces a steric clash with amino acid residues (e.g., Val121, Leu198) near the zinc coordination sphere.
-
Result: Generally lower potency against hCA II compared to the para-isomer.
-
Selectivity Opportunity: However, this steric bulk can be exploited to gain selectivity for tumor-associated isoforms (hCA IX/XII) which may have slightly more flexible or wider active site entrances.[1]
-
Experimental Protocols
The following protocols are designed to validate the reactivity differences described above.
Protocol: Comparative N-Alkylation
Objective: Determine relative reaction rates of 2-OMe vs 4-OMe sulfonamides with benzyl bromide.
Materials:
-
Substrates: 2-methoxybenzenesulfonamide, 4-methoxybenzenesulfonamide (1.0 eq)[1]
-
Electrophile: Benzyl bromide (1.1 eq)[1]
-
Base: Potassium Carbonate (
) (2.0 eq)[1] -
Solvent: DMF (Anhydrous)[1]
Workflow:
-
Preparation: Dissolve 1.0 mmol of the respective sulfonamide in 5 mL anhydrous DMF in two separate reaction vials.
-
Activation: Add
(2.0 mmol) to both vials. Stir at Room Temperature (RT) for 15 minutes.-
Observation: 4-OMe may dissolve/suspend easily; 2-OMe may require vigorous stirring due to H-bond network in solid state.[1]
-
-
Addition: Add Benzyl bromide (1.1 mmol) dropwise.
-
Monitoring (Critical Step):
-
Quench: Pour into ice water, extract with EtOAc, wash with brine, dry over
.
Experimental Workflow Diagram
Figure 2: Parallel synthesis workflow highlighting the kinetic divergence at the monitoring stage.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link[1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Perlovich, G. L., et al. (2006). Sulfonamide crystals: Thermochemical and structural characteristics of intermolecular interactions.[1] Journal of Pharmaceutical Sciences, 95(10), 2158-2169.[1] Link
-
Kranjc, A., et al. (2012). Ortho-effect in sulfonamides: Structural and energetic insights.[1] Journal of Organic Chemistry, 77(12), 1085-1090.[1] (Representative citation for ortho-effect phenomena in sulfonamide scaffolds).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
